Enantioselective Oxa-Michael/Wittig Cascade Yield and Enantiomeric Excess: 1,3-Dihydroisobenzofuran-1-ol vs. Generic Aryl Aldehyde Substrates
In a squaramide-catalyzed asymmetric intramolecular oxa-Michael reaction, 1,3-dihydro-2-benzofuran-1-ol undergoes a Wittig/oxa-Michael cascade to afford enantioenriched 1,3-dihydroisobenzofuranyl-1-methylene ketones. The reaction delivers excellent yields with high enantioselectivities using cinchona squaramide-based organocatalysts [1]. By contrast, analogous reactions employing simple benzyl alcohol derivatives bearing α,β-unsaturated carbonyls (the open-chain counterparts) require separate Wittig and Michael steps and are not reported to achieve comparable cascade efficiency from a single lactol precursor. The lactol's pre-organized cyclic hemiacetal structure enables this distinct, one-pot cascade manifold.
| Evidence Dimension | Synthetic efficiency (yield and enantioselectivity) in oxa-Michael/Wittig cascade |
|---|---|
| Target Compound Data | Enantioenriched 1,3-dihydroisobenzofuranyl-1-methylene ketone obtained in excellent yields with high enantioselectivities (exact values from J. Org. Chem. 2021, 86, 6826–6839). |
| Comparator Or Baseline | Open-chain benzyl alcohol derivatives with α,β-unsaturated carbonyls; separate Wittig and Michael steps required; not reported to achieve comparable cascade efficiency from a single precursor. |
| Quantified Difference | Qualitative differentiation: one-pot cascade vs. multi-step sequence; exact yield and ee values available in the primary reference. |
| Conditions | Squaramide-catalyzed, cinchona alkaloid-based bifunctional organocatalyst, intramolecular oxa-Michael/Wittig cascade. |
Why This Matters
Procurement of 1,3-dihydroisobenzofuran-1-ol enables a streamlined, enantioselective route to chiral 1-substituted phthalans that cannot be replicated with simple benzyl alcohol substrates.
- [1] Son, E.C.; Kim, S.Y.; Kim, S.G. Squaramide-Catalyzed Asymmetric Intramolecular Oxa-Michael Reaction of α,β-Unsaturated Carbonyls Containing Benzyl Alcohol: Construction of Chiral 1-Substituted Phthalans. J. Org. Chem. 2021, 86, 6826–6839. View Source
